PARP-1 Affinity and DNA Damage Liability of a Diazaspiro[2.5]octane Analog vs. Piperazine-Containing Olaparib
Incorporation of a 4,7-diazaspiro[2.5]octane scaffold into the olaparib framework yielded compound 10e, which retained potent PARP-1 binding affinity (Ki = 12.6 nM) but critically did not induce DNA damage at similar drug concentrations, unlike olaparib which features a piperazine ring [1]. A closely related analog in the same series, compound 15b, showed a drastic loss in PARP-1 affinity (Ki = 4397 nM) and induced DNA damage at micromolar concentrations, demonstrating that the outcome is highly dependent on the precise spirocyclic substitution pattern.
| Evidence Dimension | PARP-1 Binding Affinity and DNA Damage Induction |
|---|---|
| Target Compound Data | Compound 10e (diazaspiro[2.5]octane analog): PARP-1 Ki = 12.6 ± 1.1 nM. No DNA damage induction at equivalent concentrations. |
| Comparator Or Baseline | Olaparib (piperazine-based): No DNA damage liability at therapeutic concentrations. Compound 15b (another diazaspiro analog): PARP-1 Ki = 4397 ± 1.1 nM. Induced DNA damage at micromolar concentrations. |
| Quantified Difference | The diazaspiro analog 10e exhibited a 349-fold higher affinity for PARP-1 compared to the poorly designed analog 15b, and importantly, separated high-affinity binding from a DNA damage phenotype, a key differentiation from some PARP inhibitors that can cause collateral genotoxicity. |
| Conditions | PARP-1 binding affinity assay. DNA damage assessment via γH2AX focus formation in cancer cell lines. |
Why This Matters
This proves a spirocyclic constraint can decouple therapeutic PARP inhibition from genotoxic side effects, a critical advantage for selecting a diazaspiro scaffold for developing safer anti-inflammatory or non-oncology PARP inhibitors.
- [1] Reilly, S. W., Puentes, L. N., Hsieh, C.-J., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367-5379. View Source
